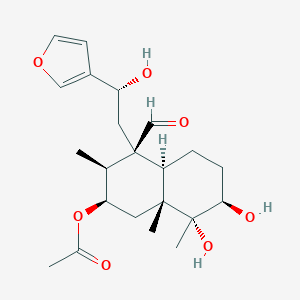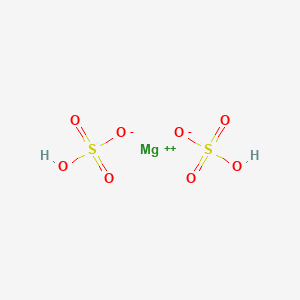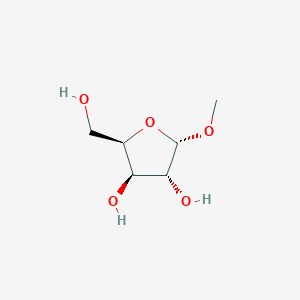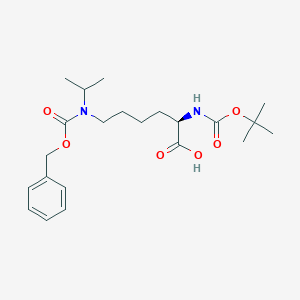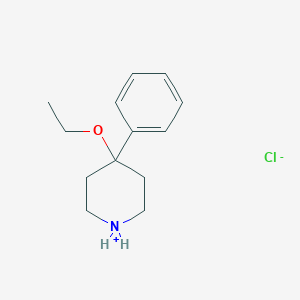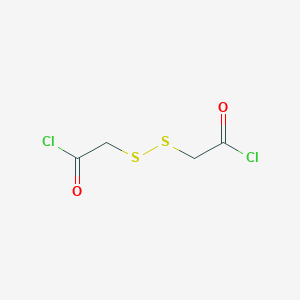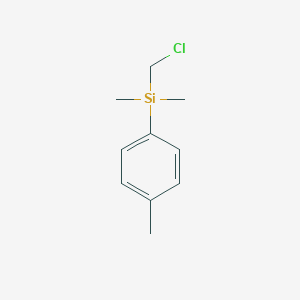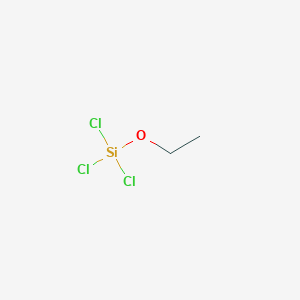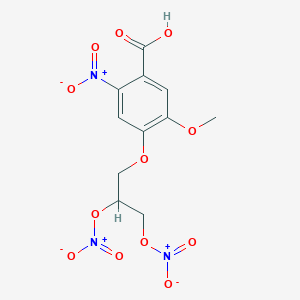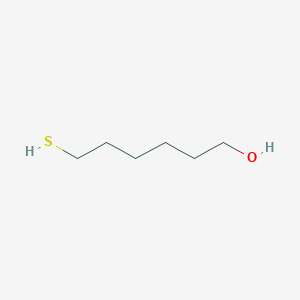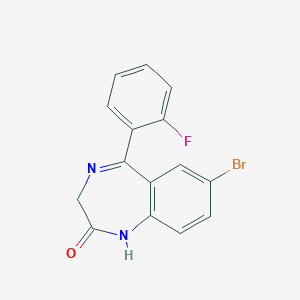
Flubromazepam
Overview
Description
Flubromazepam is a benzodiazepine derivative that was first synthesized in 1960 . It is a structural analog of phenazepam, where the chlorine atom has been replaced by a fluorine atom . Despite its early synthesis, it did not receive significant attention until it appeared on the grey market as a novel designer drug in 2012 . This compound is known for its long-acting effects and is a gamma-aminobutyric acid subtype A receptor agonist .
Mechanism of Action
Target of Action
Flubromazepam is a long-acting gamma-aminobutyric acid subtype A (GABA-A) receptor agonist . The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. When activated, it allows the influx of chloride ions into the neuron, making the neuron more resistant to excitation.
Mode of Action
This compound, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
It’s believed to share the traditional gaba-mediated pathway of the vast majority of benzodiazepines . This involves the enhancement of GABA at the GABA-A receptor, leading to increased inhibitory effects in the brain.
Result of Action
The molecular and cellular effects of this compound’s action result in a range of physiological responses. These include anxiolytic, muscle-relaxant, anticonvulsant, amnesic, sedative, and hypnotic properties . In addition, this compound has been found to induce reward-related behavior in conditioned place preference tests, suggesting a potential for dependence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances, and the individual’s tolerance to benzodiazepines. Misuse of this compound can lead to severe health-related events . Furthermore, this compound has been observed to have cardiotoxic effects, reducing cell viability and considerably inhibiting potassium channels in a human ether-à-go-go-related gene assay .
Biochemical Analysis
Biochemical Properties
Flubromazepam interacts with the gamma-aminobutyric acid subtype A (GABAA) receptor . This interaction is crucial in its role in biochemical reactions, as GABAA receptors are major inhibitory neurotransmitters in the brain.
Cellular Effects
This compound has been found to have significant effects on psychological and cardiovascular health . It influences cell function by acting on the GABAA receptors, which can lead to sedation, muscle relaxation, and anxiety reduction .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GABAA receptor . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce reward-enhancing effects and cardiotoxic effects in rodents . Over time, these effects may lead to a potential for dependence and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dosage of 0.1 mg/kg, mice exhibited a significant preference for the this compound-paired compartment, suggesting a potential for dependence .
Metabolic Pathways
Like other benzodiazepines, it is likely metabolized in the liver by cytochrome P450 enzymes .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where GABAA receptors are located .
Preparation Methods
The synthesis of flubromazepam involves the reaction of 2-amino-5-bromobenzophenone with glycine ethyl ester hydrochloride, followed by cyclization to form the benzodiazepine ring The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol
Chemical Reactions Analysis
Flubromazepam undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine and fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dehalogenated derivatives .
Scientific Research Applications
Flubromazepam has several scientific research applications:
Comparison with Similar Compounds
Flubromazepam is similar to other benzodiazepines such as:
Phenazepam: A benzodiazepine with a chlorine atom instead of a fluorine atom.
Etizolam: A thienodiazepine with similar sedative effects.
Pyrazolam: Another designer benzodiazepine with similar pharmacological properties.
This compound is unique due to its long-acting effects and specific binding affinity for gamma-aminobutyric acid subtype A receptors .
Properties
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513609 | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647-50-9 | |
| Record name | Flubromazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubromazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUBROMAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flubromazepam exert its effects in the body?
A1: this compound is a gamma-aminobutyric acid subtype A (GABAA) receptor agonist. [] This means it binds to the GABAA receptor in the brain, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to sedative, anxiolytic, and muscle-relaxing effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H13BrFN3O and a molecular weight of 374.21 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are employed for characterizing this compound. [, ]
Q4: How is this compound metabolized in the body?
A4: this compound undergoes metabolism in the liver. The predominant metabolites are a monohydroxylated compound and the debrominated compound. [, , ]
Q5: What is the elimination half-life of this compound?
A5: this compound has a long elimination half-life, estimated to be over 100 hours. This means it can remain in the body for an extended period. [, ]
Q6: How long can this compound be detected in biological samples after ingestion?
A6: this compound and its metabolites can be detected in urine for up to 28 days after ingestion, depending on the dose and the sensitivity of the analytical method used. [, ]
Q7: What preclinical studies have been conducted on this compound?
A7: Rodent studies using the conditioned place preference test indicate that this compound has reward-enhancing effects, suggesting a potential for dependence. [] Additionally, research has shown that this compound can inhibit potassium channels, potentially contributing to cardiotoxic effects. []
Q8: What are the potential adverse effects of this compound?
A8: this compound can cause a range of adverse effects, primarily related to its central nervous system depressant properties. These may include drowsiness, dizziness, confusion, impaired coordination, and respiratory depression. [, , , , ] It also has potential for cardiotoxicity. []
Q9: How is this compound typically detected and quantified in biological samples?
A9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for the detection and quantification of this compound and its metabolites in biological samples like blood and urine. [, , , , , , ]
Q10: Can immunoassays be used to detect this compound?
A10: While some immunoassays may cross-react with this compound, the cross-reactivity varies significantly between assays and may not be sufficient for reliable detection. [, , ] Therefore, confirmatory testing with more specific methods like LC-MS/MS is crucial. [, , , ]
Q11: How do structural modifications to the benzodiazepine scaffold affect activity and potency?
A11: While specific SAR studies for this compound are limited, it is known that modifications to the benzodiazepine scaffold, such as the introduction of halogens (bromine, fluorine), can significantly influence potency and pharmacokinetic properties. [, , ] Subtle changes in the position of these substituents can lead to the creation of positional isomers with varying pharmacological profiles. [, ]
Q12: Why are designer benzodiazepines, like this compound, a growing concern?
A12: The emergence of designer benzodiazepines poses significant challenges due to several factors:
- Limited Research: There is a lack of comprehensive pharmacological and toxicological data available for many DBZDs, making it difficult to predict their potential for harm and develop appropriate harm reduction strategies. [, , , , ]
- Rapid Evolution: The illicit market for DBZDs is constantly evolving, with new compounds appearing frequently, making it challenging for analytical laboratories to keep up with the latest substances and update testing methods. [, , , , ]
- Unregulated Production: The production of DBZDs is largely unregulated, leading to inconsistent dosages and the potential for contamination with harmful substances, further increasing the risks associated with their use. [, ]
- Misinformation and Misuse: Misinformation regarding the safety and effects of DBZDs circulating online, combined with their easy accessibility through the internet, contributes to their misuse and poses risks to public health. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
